N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
Chemical Structure and Properties
The compound N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 1242868-13-8) is a pyrazolo[1,5-a]pyrazine derivative characterized by:
- A pyrazolo[1,5-a]pyrazine core with a 4-oxo group and a phenyl substituent at position 2.
- An acetamide side chain at position 5, substituted with a 2,3-dimethylphenyl group on the nitrogen atom.
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.87 g/mol .
Key Features:
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-7-6-10-18(16(15)2)23-21(27)14-25-11-12-26-20(22(25)28)13-19(24-26)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAFNMEXUQSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine core. The molecular formula is , with a molecular weight of approximately 345.39 g/mol. Its structural attributes contribute to its biological properties, particularly in enzyme inhibition and antimicrobial activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of FLT3 kinase, which is implicated in various malignancies .
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antibacterial properties against certain gram-positive bacteria. This suggests a potential application in treating bacterial infections .
Case Studies and Experimental Data
-
Inhibition of FLT3 Kinase :
- A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's derivatives as inhibitors of FLT3 kinase. The results demonstrated significant inhibitory activity, indicating its potential as a therapeutic agent for cancers associated with FLT3 mutations .
-
Antibacterial Properties :
- Research reported in the European Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against various bacterial strains. The findings indicated moderate activity against selected gram-positive bacteria, suggesting its potential utility in developing new antibacterial agents .
Comparative Analysis
To better understand the efficacy and uniqueness of this compound, it is useful to compare it with similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Pyrazolo[1,5-a]Pyrazine Derivatives
Compound A : N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 941963-25-3)
- Structure : Differs in the acetamide substituent (4-chlorobenzyl vs. 2,3-dimethylphenyl).
- Molecular Formula : C21H16ClN5O2
- Reduced steric hindrance compared to the 2,3-dimethylphenyl group .
Compound B : N-(3-Chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (ID: G419-0120)
Pyrazolo[1,5-a]Pyrimidine Analogs
Compound C : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA)
- Structure : Pyrazolo[1,5-a]pyrimidine core with diethylacetamide and fluorophenyl groups.
- Key Differences :
Compound D : N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)
Heterocyclic Variants with Modified Cores
Compound E : N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]Acetamide
- Structure : Incorporates a dihydrobenzodioxin substituent on the acetamide nitrogen.
- Key Differences :
Compound F : 2-(2-Bromophenyl)-2-(7-(3,4-Dichlorobenzyl)-6-Oxo-6,7-Dihydro[1,2,3]Triazolo[1,5-a]Pyrazin-5(4H)-yl)-N-(p-Tolyl)Acetamide
- Structure : Triazolo[1,5-a]pyrazine core with bromophenyl and dichlorobenzyl groups.
- Key Differences: The triazole ring introduces additional nitrogen atoms, altering electronic properties.
Comparative Data Table
Research Findings and Implications
- Structural Impact on Bioactivity :
- Synthetic Accessibility :
- Pyrazolo[1,5-a]pyrazine derivatives are synthesized via condensation reactions, with substituents introduced via Suzuki coupling or nucleophilic substitution .
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